REACTION_CXSMILES
|
[C:1]([O:5]C)(=O)[CH:2]=[CH2:3].[CH2:7]([NH2:10])[CH2:8][NH2:9].C[O:12][C:13](=O)[CH2:14][CH2:15][NH:16][CH2:17][CH2:18][NH2:19]>O>[NH:9]1[CH2:3][CH2:2][C:1](=[O:5])[NH:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14][C:13](=[O:12])[NH:10][CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
344 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
580 g
|
Type
|
reactant
|
Smiles
|
COC(CCNCCN)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
--NHCH2CH2NHCH2CH2C(O)--2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Addition
|
Type
|
CUSTOM
|
Details
|
did not exceed 45° C
|
Type
|
ADDITION
|
Details
|
Addition time
|
Type
|
CUSTOM
|
Details
|
to give a concentration of about 25 weight percent
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 2-3 days
|
Duration
|
2.5 (± 0.5) d
|
Type
|
CUSTOM
|
Details
|
to slowly precipitate
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a fine white powder, m.p. 198° C.-199° C
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
N1CCNC(CCNCCNC(CC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |